5-Fluorocytidine

Vue d'ensemble

Description

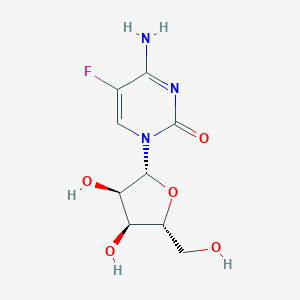

La 5-Fluorocytidine est un analogue nucléosidique de pyrimidine fluoré. Elle est principalement connue pour ses propriétés antifongiques et est utilisée en association avec d'autres agents antifongiques pour traiter les infections fongiques graves. Le composé est un dérivé synthétique de la cytidine, où un atome de fluor remplace un atome d'hydrogène en position 5 du cycle pyrimidinique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de la 5-Fluorocytidine implique généralement la fluoration de la cytidine. Une méthode courante utilise l'ester triméthylsilylique de l'acide trifluorométhanesulfonique comme catalyseur pour la silanisation de la cytidine . Une autre méthode implique la réaction du fluoroacétate de méthyle avec la cytidine dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de la this compound utilise souvent des techniques de synthèse chimique à grande échelle. Le processus implique plusieurs étapes, notamment la protection des groupes hydroxyle, la fluoration et la déprotection subséquente pour obtenir le produit final. L'utilisation de catalyseurs efficaces et de conditions réactionnelles optimisées garantit un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

La 5-Fluorocytidine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former la 5-fluorouridine.

Réduction : Les réactions de réduction peuvent le convertir en différents dérivés fluorés.

Substitution : Les réactions de substitution nucléophile peuvent remplacer l'atome de fluor par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'azoture de sodium et divers halogénoalcanes sont utilisés.

Principaux produits formés

5-Fluorouridine : Formée par oxydation.

Dérivés fluorés : Formés par réactions de réduction et de substitution.

Applications De Recherche Scientifique

Antiviral Applications

5-Fluorocytidine has shown promising antiviral activity, particularly against HIV and hepatitis B virus (HBV).

- Mechanism of Action : 5-FC is converted intracellularly to its active triphosphate form, this compound triphosphate (5-FCTP), which interferes with viral replication. This compound demonstrates a higher selectivity for HIV-1 and HBV compared to other nucleoside analogs due to its unique β-l configuration, enhancing its efficacy in inhibiting viral reverse transcriptase .

- Case Study : In a pharmacokinetic study involving rhesus monkeys, 5-FC was shown to achieve significant intracellular concentrations, indicating its potential for effective antiviral therapy . The compound's ability to evade deamination processes further supports its stability and effectiveness in vivo.

Cancer Treatment

This compound has been explored as a prodrug in cancer therapy, particularly in combination with other chemotherapeutic agents.

- Prodrug Activation : Recent research indicates that bacterial amidohydrolases can activate modified this compound derivatives, leading to enhanced cytotoxicity against cancer cell lines such as HCT116. This enzyme-prodrug system may improve the therapeutic index of 5-FC by selectively targeting tumor cells while minimizing effects on healthy tissues .

- Clinical Trials : The conversion of 5-FC to 5-deoxy-5-fluorouridine (5-dFUR) by cytidine deaminase has been highlighted in clinical settings. This conversion is crucial as 5-dFUR is an active metabolite that exerts cytotoxic effects on cancer cells . Ongoing clinical trials are assessing the efficacy of 5-FC in combination therapies for various solid tumors.

Vaccine Development

Research has also investigated the role of this compound in vaccine formulations, particularly against influenza viruses.

- Viral-Like Particles : Studies have demonstrated that incorporating 5-FC into viral-like particles can enhance the immunogenic response against highly pathogenic avian influenza strains. This approach utilizes the properties of 5-FC to stimulate robust antibody production without the risks associated with live attenuated viruses .

Toxicological Studies

Understanding the toxicological profile of this compound is critical for its application in therapeutic contexts.

- Toxicity Assessment : Research indicates that while 5-FC exhibits potent antiviral and anticancer properties, it also possesses significant toxicity at elevated concentrations. Studies have documented the cytotoxic effects on various cell lines, necessitating careful dosage considerations during therapeutic applications .

Data Summary Table

Mécanisme D'action

5-Fluorocytidine exerts its effects by being converted into 5-fluorouracil within fungal cells. The 5-fluorouracil is then incorporated into fungal RNA, inhibiting the synthesis of both RNA and DNA. This results in unbalanced growth and eventual death of the fungal organism . The compound targets cytosine permease for entry into the cell and affects the pathways involved in nucleic acid synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Fluorouracile : Un composé étroitement apparenté utilisé dans le traitement du cancer.

5-Fluorouridine : Un autre analogue nucléosidique fluoré ayant des propriétés similaires.

Flucytosine : Le composé parent de la 5-Fluorocytidine, utilisé comme agent antifongique

Unicité

La this compound est unique en raison de sa fluoration spécifique en position 5, qui améliore son activité antifongique et permet son utilisation dans des thérapies combinées. Sa capacité à être convertie en 5-fluorouracile à l'intérieur des cellules en fait un promédicament précieux dans les traitements antifongiques et anticancéreux .

Activité Biologique

5-Fluorocytidine (5-FC) is a nucleoside analog that exhibits significant biological activity, particularly in the fields of oncology and antifungal therapy. This article reviews its mechanisms of action, therapeutic applications, resistance mechanisms, and recent research findings.

This compound is primarily converted to 5-fluorouracil (5-FU) within the body. This conversion occurs through the action of cytidine deaminase, which is prevalent in liver tissues and certain tumors. Once converted to 5-FU, the compound interferes with RNA synthesis and function, ultimately leading to cell death through mechanisms such as:

- Inhibition of thymidylate synthase : This enzyme is crucial for DNA synthesis, and its inhibition leads to a depletion of thymidine triphosphate (dTTP), essential for DNA replication.

- Incorporation into RNA : 5-FU can be incorporated into RNA, disrupting normal RNA processing and function.

Oncology

This compound is used in cancer treatment, particularly as part of combination therapies. Its efficacy has been demonstrated against various cancers, including:

- Pancreatic Cancer : Recent studies have shown that conjugates of 5-deoxy-5-fluorocytidine (the prodrug form) exhibit potent anti-pancreatic cancer activity. For instance, compounds synthesized with hydroxycinnamic acids showed IC50 values ranging from 14–45 μM against BxPC-3 cells, indicating their potential as effective therapeutic agents .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Hydroxycinnamic Acid Conjugate 1 | 14 | 7 |

| Hydroxycinnamic Acid Conjugate 2 | 45 | - |

| Standard 5-FU | Similar to above | - |

Antifungal Therapy

In antifungal applications, 5-FC is particularly effective against Cryptococcus species. It acts as a prodrug that converts to 5-FU upon entering fungal cells. However, its use is complicated by the rapid development of resistance in fungal pathogens. Studies indicate that Cryptococcus neoformans can develop resistance through mutations in genes associated with drug uptake and metabolism .

Resistance Mechanisms

Resistance to 5-FC has been observed at high frequencies among fungal pathogens. Key findings include:

- Altered Permease Activity : Resistance often correlates with decreased uptake of the drug due to mutations in permease proteins .

- Genetic Mutations : Mutations in genes such as FUR1 and FCY2 have been linked to resistance mechanisms. These mutations can lead to hypermutation rates and instability in resistance phenotypes .

Case Studies

- Clinical Efficacy Against Cryptococcosis : A study involving patients treated with a combination of amphotericin B and 5-FC highlighted the drug's effectiveness but also noted the emergence of resistant strains during treatment. In this cohort, only 43% responded favorably to monotherapy with 5-FC .

- Pharmacokinetics in Renal Impairment : Research on the pharmacokinetics of 5-FC indicated that renal impairment significantly affects drug concentrations in serum and cerebrospinal fluid. In patients with renal insufficiency, peak concentrations increased markedly .

Recent Research Findings

Recent studies continue to explore the potential of 5-FC and its derivatives:

- Combination Therapies : New formulations combining 5-FC with other chemotherapeutic agents are being evaluated for enhanced efficacy against resistant cancer types.

- Molecular Docking Studies : Investigations into how modified versions of 5-FC interact at the molecular level suggest promising pathways for improving drug design .

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRZQWQNZQMHQR-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177964 | |

| Record name | 5-Fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2341-22-2 | |

| Record name | 5-Fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2341-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002341222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluorocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOR4X0D7WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Fluorocytidine exert its antitumor effect?

A1: this compound acts as a prodrug, undergoing a series of enzymatic conversions to ultimately yield 5-Fluorouracil (5-FU) []. This active metabolite disrupts RNA synthesis and function, ultimately leading to cell death. [, ]

Q2: What makes the conversion of Capecitabine to 5-FU unique in tumor therapy?

A2: Capecitabine, a prodrug of 5-FU, relies on a three-enzyme cascade for activation, with the final step, conversion of 5′-deoxy-5-fluorouridine to 5-FU, primarily facilitated by thymidine phosphorylase (dThdPase) []. Tumor tissues often exhibit higher dThdPase levels compared to normal tissues, leading to localized 5-FU release and enhanced tumor selectivity [].

Q3: How does this compound impact ribosomal RNA maturation?

A3: Similar to other RNA-incorporated base analogs, this compound disrupts the maturation process of the 45S ribosomal RNA precursor, altering its electrophoretic mobility under non-denaturing conditions [].

Q4: Is the mechanism of action of this compound against viruses the same as its antitumor mechanism?

A4: While both activities stem from this compound's conversion to 5-FU, the precise mechanisms differ. Against viruses like HIV, the 5′-triphosphate metabolite of this compound acts as a competitive inhibitor of viral reverse transcriptase, halting viral DNA synthesis [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H12FN3O5, and its molecular weight is 261.20 g/mol. [, ]

Q6: How can this compound be characterized spectroscopically?

A6: Techniques such as 1H-NMR, 13C-NMR, FAB-MS, and elemental analysis have been employed to confirm the structure of this compound and its derivatives [, , ].

Q7: Are there specific challenges associated with formulating this compound?

A7: Research suggests that achieving optimal solubility and stability of this compound for pharmaceutical applications can be challenging. This has led to the exploration of prodrugs and alternative formulations to enhance its bioavailability and therapeutic efficacy [, , ].

Q8: How do structural modifications of this compound impact its anti-HIV activity?

A8: Research indicates that the presence of a 2′,3′-unsaturated sugar moiety, particularly with 3′-fluoro substitution, enhances the stability of the glycosyl bond in this compound analogs, leading to increased anti-HIV activity [].

Q9: Does changing the stereochemistry of this compound impact its activity?

A9: Yes, studies show that β-L-5-Fluorocytidine derivatives exhibit significantly enhanced antiviral activity against HBV compared to their β-D counterparts [].

Q10: Are there effective formulation strategies to improve the stability or bioavailability of this compound?

A10: Yes, synthesizing 5′-O-glucuronides of this compound has been explored as a prodrug strategy to enhance its stability and potentially reduce toxicity [].

Q11: How is Capecitabine metabolized in the human body?

A11: Capecitabine undergoes a three-step enzymatic conversion [, , ]. First, carboxylesterases, mainly in the liver, convert it to 5′-deoxy-5-fluorocytidine [, ]. Subsequently, cytidine deaminase, found in the liver and other tissues, transforms it into 5′-deoxy-5-fluorouridine [, , ]. Finally, thymidine phosphorylase, often in higher concentrations within tumors, activates it to 5-FU [, , ].

Q12: Does renal function impact the metabolism of capecitabine?

A12: Yes, a study observed a correlation between creatinine clearance (CLcr) and the metabolism of 5’-deoxy-5-fluorocytidine, a capecitabine metabolite. Lower CLcr was associated with increased conversion of 5’-deoxy-5-fluorocytidine to 5’-deoxy-5-fluorouridine, though the precise mechanism remains unclear [].

Q13: What is the oral bioavailability of β-d-2′,3′-Didehydro-2′,3′-Dideoxy-5-Fluorocytidine (D-D4FC)?

A13: Studies in rhesus monkeys determined the oral bioavailability of D-D4FC to be approximately 41% [, ].

Q14: Have there been any in vivo studies on the antitumor efficacy of 5′-deoxy-5-fluorocytidine conjugates?

A14: Yes, in vivo studies using a human bladder cancer cell line (T24) demonstrated that forced expression of cytidine deaminase increased sensitivity to 5′-deoxy-5-fluorocytidine and capecitabine [].

Q15: How does the antitumor activity of N4-Trimethoxybenzoyl-5′-deoxy-5-fluorocytidine (Ro 09-1390) compare to its parent drug, 5′-deoxy-5-fluorouridine?

A15: Studies using transplantable tumor models found that Ro 09-1390 exhibited antitumor efficacy comparable to 5′-deoxy-5-fluorouridine, and both were significantly more effective than 5-fluorouracil and tegafur [].

Q16: Does resistance develop to β-l-2′,3′-dideoxy-2′,3′-didehydro-5-fluorocytidine (β-l-Fd4C) in treating chronic hepatitis B?

A16: While β-l-Fd4C demonstrates potent antiviral effects against woodchuck hepatitis virus (WHV), the persistence of covalently closed circular DNA contributes to the lack of complete eradication of infected hepatocytes and the potential for viral relapse after treatment cessation [].

Q17: Can HIV-1 develop resistance to L-nucleoside analogs?

A17: Yes, in vitro studies have shown that HIV-1 can develop resistance to L-nucleoside analogs, including β-L-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine (β-L-D4FC), through mutations like V184 and K/R65 in the reverse transcriptase gene [].

Q18: What are the potential side effects of N4-Trimethoxybenzoyl-5′-deoxy-5-fluorocytidine (Ro 09-1390)?

A18: Although Ro 09-1390 demonstrated comparable antitumor activity to 5′-deoxy-5-fluorouridine, it exhibited significantly less toxicity to the intestinal tract and a less severe immunosuppressive effect, suggesting a potentially improved safety profile [].

Q19: Does β-l-2′,3′-dideoxy-5-fluorocytidine impact mitochondrial DNA synthesis?

A19: Studies indicate that β-l-2′,3′-dideoxy-5-fluorocytidine does not inhibit mitochondrial DNA synthesis at concentrations up to 10 μM, suggesting a lower risk of mitochondrial toxicity compared to some other nucleoside analogs [].

Q20: Are there cardiac concerns with capecitabine therapy?

A20: While generally well-tolerated, rare cases of cardiac toxicity, such as chest pain potentially linked to coronary spasm, have been reported in patients receiving capecitabine therapy [].

Q21: What analytical methods are employed to measure Capecitabine and its metabolites in biological samples?

A21: Several techniques have been developed for quantifying Capecitabine and its metabolites in plasma, including: * High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), offering high sensitivity and selectivity for simultaneous determination of multiple analytes. [, , ] * Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), enabling faster analysis times while maintaining sensitivity and selectivity. []

Q22: Are there analytical methods available to determine the levels of β-l-2′,3′-Dideoxy-5-Fluorocytidine in biological samples?

A22: Yes, β-l-2′,3′-Dideoxy-5-Fluorocytidine levels in plasma and urine samples can be determined using high-pressure liquid chromatography (HPLC) []. This technique allows for the separation and quantification of the drug, providing valuable data for pharmacokinetic analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.